
Anandamide
Vue d'ensemble
Description
L'anandamide, également connu sous le nom de N-arachidonoyléthanolamine, est un neurotransmetteur d'acides gras dérivé de l'acide arachidonique. Il fait partie du système endocannabinoïde et a été découvert pour la première fois en 1992 par Raphael Mechoulam et son équipe. Le nom « this compound » vient du mot sanskrit « ananda », qui signifie « béatitude » ou « joie », reflétant son rôle dans la promotion des sentiments de bonheur et de bien-être . L'this compound interagit avec les récepteurs cannabinoïdes dans le cerveau, de manière similaire au composé psychoactif tétrahydrocannabinol présent dans le cannabis .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'anandamide est synthétisé par la conversion enzymatique de la N-arachidonoyl phosphatidyéthanolamine. Ce processus implique l'action de la phospholipase D, qui libère l'this compound de son précurseur . La synthèse peut être effectuée in vitro en utilisant des enzymes isolées ou in vivo dans des systèmes biologiques.
Méthodes de production industrielle : La production industrielle d'this compound implique généralement l'extraction et la purification à partir de tissus biologiques, tels que les cerveaux animaux, où il est naturellement présent. Des techniques avancées comme la chromatographie liquide haute performance sont utilisées pour isoler et purifier l'this compound à partir de mélanges biologiques complexes .
Analyse Des Réactions Chimiques
Table 1: Biosynthetic Pathways of Anandamide
-
Key Insight : The PLC/phosphatase pathway is critical in inflammatory contexts, while NAPE-PLD dominates under physiological conditions .
Metabolic Degradation
This compound is rapidly hydrolyzed by FAAH into arachidonic acid and ethanolamine. Alternative oxidative pathways also exist:
Table 2: Metabolic Pathways of this compound
-
Pharmacological Note : Paracetamol (acetaminophen) is metabolized by FAAH into AM404, a compound that inhibits this compound reuptake and activates TRPV1 receptors, enhancing its analgesic effects .
Transport Mechanisms
This compound’s membrane transport involves lipid-binding partners and heat shock proteins:
Key Findings:
-
Cholesterol interaction : this compound preferentially binds cholesterol via hydrogen bonding, forming a complex that facilitates its movement to the CB1 receptor .
-
Heat shock proteins (Hsp70s) : Mediate intracellular transport of this compound, ensuring its delivery to metabolic enzymes like FAAH .
-
Ceramide binding : Competes with cholesterol for this compound binding, potentially modulating endocannabinoid signaling in lipid-rich membranes .
Table 3: Compounds Affecting this compound Levels
Research Implications
-
Neuropsychiatric Disorders : Reduced NAPE-PLD expression and elevated FAAH activity correlate with autism spectrum disorder (ASD) phenotypes in rodent models .
-
Liver Regeneration : this compound synthesized via FAAH-mediated conjugation promotes hepatocyte proliferation via CB1/CB2 receptors, highlighting a non-canonical biosynthetic route .
-
Tool Development : High-throughput screening identified NAPE-PLD inhibitors (e.g., LEI-401) to study this compound’s role in fear memory erasure .
Applications De Recherche Scientifique
Immunological Applications
Anandamide has been shown to modulate immune responses through its action on cannabinoid receptors, particularly CB1 and CB2 receptors.
Key Findings:
- This compound influences the differentiation and function of monocyte-derived Langerhans cells, promoting a Th1 phenotype while reducing pro-inflammatory cytokine production such as interleukin-6 and tumor necrosis factor-alpha at specific concentrations .
- The anti-inflammatory effects of this compound are significant in conditions like psoriasis and atopic dermatitis, suggesting its potential as a therapeutic agent in managing inflammatory skin diseases .
Table 1: Effects of this compound on Immune Cells
Concentration (nM) | Cytokines Affected | Effect |
---|---|---|
3 - 30 | IL-6, IL-8 | Decreased production |
300 - 3000 | TNFα, IFNγ, IL-4 | Inhibition of production |
Neuroscience Applications
This compound's role in sleep regulation has been highlighted in studies demonstrating its soporific effects mediated through adenosine pathways.
Study Overview:
- In a controlled study with rats, systemic administration of this compound resulted in increased levels of adenosine in the basal forebrain, correlating with enhanced slow-wave sleep . The effects were blocked by the CB1 receptor antagonist SR141716A, indicating that the sleep-inducing properties are primarily mediated through the CB1 receptor.
Table 2: Impact of this compound on Sleep
Measurement | Result |
---|---|
Adenosine Levels | Increased post-anandamide injection |
Slow-Wave Sleep Duration | Significant increase observed |
Psychiatric Applications
Research indicates that this compound may alleviate symptoms associated with psychiatric disorders.
Case Study Insights:
- A study suggests that cannabidiol enhances this compound signaling, which may help alleviate psychotic symptoms in schizophrenia patients. This interaction underscores the potential for developing treatments focusing on endocannabinoid modulation for mental health disorders .
Table 3: this compound and Psychiatric Disorders
Disorder | Mechanism | Outcome |
---|---|---|
Schizophrenia | Enhanced signaling via cannabidiol | Reduction in psychotic symptoms |
Cardiovascular Health
The relationship between this compound and cardiovascular health is gaining attention due to its potential therapeutic effects.
Research Findings:
- This compound interacts with the cardiovascular system by influencing nitric oxide signaling and renal physiology. This interaction is crucial for understanding how this compound could be utilized in developing new therapies for cardiovascular diseases .
Table 4: this compound's Effects on Cardiovascular Health
Parameter | Effect |
---|---|
Nitric Oxide Levels | Modulation observed |
Renal Function | Potential therapeutic implications |
Mécanisme D'action
Anandamide exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2, located in the central nervous system and peripheral tissues, respectively . Upon binding, this compound activates G-protein signaling pathways, leading to various biological responses, including modulation of neurotransmitter release, pain perception, and immune function . This compound also interacts with the vanilloid receptor TRPV1, contributing to its role in pain modulation .
Comparaison Avec Des Composés Similaires
2-Arachidonoylglycerol (2-AG): Another endocannabinoid that interacts with cannabinoid receptors but differs in its chemical structure and synthesis pathways.
Tetrahydrocannabinol (THC): A plant-derived cannabinoid found in cannabis that shares similar receptor interactions with anandamide but has a different origin and structure.
Uniqueness of this compound: this compound is unique due to its endogenous origin and its role as a naturally occurring neurotransmitter in the human body. Unlike tetrahydrocannabinol, which is exogenous, this compound is produced within the body and plays a crucial role in maintaining homeostasis through the endocannabinoid system .
Activité Biologique
Anandamide (AEA), an endocannabinoid, plays a crucial role in various physiological processes through its interaction with cannabinoid receptors, primarily CB1 and CB2. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on behavior, and implications for health.
This compound is synthesized from N-arachidonoyl phosphatidylethanolamine (NAPE) through the action of enzymes such as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) and phospholipases A2 and C . Once synthesized, this compound binds to cannabinoid receptors, influencing various signaling pathways.
Table 1: this compound Receptor Interactions
Receptor Type | Location | Primary Effects |
---|---|---|
CB1 | Central Nervous System | Modulates neurotransmitter release, pain perception, mood regulation |
CB2 | Peripheral tissues | Involved in immune response modulation |
2. Behavioral Effects
Research indicates that this compound has significant behavioral effects, particularly in animal models. For instance, studies involving FAAH knockout mice (which lack the enzyme responsible for this compound degradation) show that these mice exhibit enhanced sensitivity to this compound, leading to pronounced analgesic and sedative effects .
Case Study: FAAH Knockout Mice
- Objective : To assess the behavioral responses to this compound.
- Findings :
- This compound administration resulted in:
- 84% reduction in spontaneous activity
- Significant analgesia (89% maximum effect)
- Induction of cataleptic behavior (88% of test group)
- Hypothermia (7.9°C decrease in rectal temperature)
- This compound administration resulted in:
3. Cognitive and Neurochemical Effects
This compound also influences cognitive functions and neurochemical pathways. A study demonstrated that low doses of this compound improved food intake and cognitive function in mice subjected to dietary restrictions. It was observed that this compound administration increased norepinephrine and dopamine levels while decreasing serotonin concentrations .
Table 2: Neurotransmitter Changes Post-Anandamide Administration
Neurotransmitter | Change Observed | Statistical Significance |
---|---|---|
Norepinephrine | Increased | P < 0.01 |
Dopamine | Increased | P < 0.05 |
Serotonin | Decreased | P < 0.001 |
4. Sleep Induction and Adenosine Levels
This compound has been shown to enhance sleep by increasing extracellular adenosine levels. In a microdialysis study with rats, this compound administration significantly elevated adenosine levels and promoted slow-wave sleep .
5. Clinical Implications
The modulation of this compound levels has therapeutic potential, particularly in psychiatric disorders. A recent clinical trial indicated that cannabidiol (CBD) treatment could influence plasma this compound levels in individuals with cannabis use disorder, suggesting a possible avenue for managing anxiety and depression related to cannabis withdrawal .
6. Summary of Research Findings
This compound's biological activity encompasses a range of effects on behavior, cognition, and physiological processes through its interaction with cannabinoid receptors. Its rapid catabolism by FAAH limits its duration of action but also highlights the potential for pharmacological interventions targeting the endocannabinoid system.
Table 3: Summary of this compound's Biological Activities
Activity | Description |
---|---|
Pain Relief | Analgesic effects via CB1 receptor activation |
Mood Regulation | Modulation of neurotransmitter release |
Cognitive Enhancement | Improvement in learning and memory functions |
Sleep Induction | Increases in adenosine levels promoting sleep |
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEQQWMQCRIYKG-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017453 | |
Record name | Anandamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Anandamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94421-68-8 | |
Record name | Anandamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94421-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anandamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094421688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anandamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANANDAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR5G69TJKH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Anandamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Arachidonylethanolamide?
A1: Arachidonylethanolamide primarily acts as an agonist at cannabinoid receptors, specifically the CB1 receptor found predominantly in the central nervous system and the CB2 receptor found primarily in the peripheral nervous system and immune cells. [, , ]
Q2: How does Arachidonylethanolamide binding to CB1 receptors affect neuronal activity?
A2: Arachidonylethanolamide binding to presynaptic CB1 receptors inhibits the release of neurotransmitters like GABA and glutamate, thereby modulating synaptic transmission and neuronal excitability. []
Q3: Does Arachidonylethanolamide interact with targets other than cannabinoid receptors?
A3: Yes, research suggests Arachidonylethanolamide can also interact with vanilloid receptor 1 (TRPV1), a non-selective cation channel involved in pain perception, and potentially with 5-hydroxytryptamine (5-HT) receptors. [, ]
Q4: What are the downstream effects of Arachidonylethanolamide binding to its targets?
A4: Arachidonylethanolamide exerts a variety of effects, including modulation of pain perception, appetite regulation, influence on mood and anxiety, and potential roles in learning and memory. [, ]
Q5: What is the molecular formula and weight of Arachidonylethanolamide?
A5: The molecular formula of Arachidonylethanolamide is C22H37NO2, and its molecular weight is 347.53 g/mol.
Q6: Is there spectroscopic data available for Arachidonylethanolamide?
A6: Yes, Arachidonylethanolamide has been characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and identify characteristic peaks. []
Q7: How stable is Arachidonylethanolamide under different conditions?
A7: Arachidonylethanolamide is susceptible to degradation by enzymes like Fatty Acid Amide Hydrolase (FAAH). Its stability can be affected by factors like temperature, pH, and the presence of enzymes or oxidizing agents. [, ]
Q8: Are there strategies to enhance the stability of Arachidonylethanolamide?
A8: Researchers have explored using techniques like encapsulation in liposomes or nanoparticles, complexation with cyclodextrins, and the development of more stable analogues to improve Arachidonylethanolamide stability. []
Q9: What is the role of the arachidonoyl tail in Arachidonylethanolamide's activity?
A10: The arachidonoyl tail, with its specific length and unsaturation pattern, is crucial for Arachidonylethanolamide's interaction with cannabinoid receptors. Replacing it with other fatty acid tails generally results in reduced affinity. []
Q10: Have researchers developed Arachidonylethanolamide analogues with improved properties?
A11: Yes, several Arachidonylethanolamide analogues, such as (R)-methanandamide, have been synthesized to enhance metabolic stability, increase potency, or improve selectivity for specific cannabinoid receptor subtypes. [, , ]
Q11: How does the formulation of Arachidonylethanolamide impact its stability and delivery?
A12: The choice of solvent, excipients, and delivery system (e.g., solutions, emulsions, nanoparticles) can significantly influence Arachidonylethanolamide stability, solubility, and its ability to reach target tissues. []
Q12: How is Arachidonylethanolamide metabolized in the body?
A13: Arachidonylethanolamide is primarily metabolized by FAAH, which hydrolyzes it into arachidonic acid and ethanolamine. Other enzymes, like cyclooxygenase-2 (COX-2), can also contribute to its metabolism. [, , ]
Q13: What is the duration of action of Arachidonylethanolamide?
A14: Arachidonylethanolamide has a relatively short duration of action due to its rapid enzymatic degradation. This necessitates the development of strategies to prolong its effects for therapeutic applications. [, ]
Q14: What are some in vitro models used to study Arachidonylethanolamide's effects?
A15: Cell lines expressing cannabinoid receptors, such as N18TG2 neuroblastoma cells, are used to investigate Arachidonylethanolamide's effects on signaling pathways, receptor binding, and cellular responses. [, ]
Q15: What animal models have been employed to study Arachidonylethanolamide's effects?
A16: Rodent models have been widely used to explore Arachidonylethanolamide's effects on pain, anxiety, motor activity, and other physiological processes. [, , ]
Q16: What is known about the toxicity profile of Arachidonylethanolamide?
A16: While Arachidonylethanolamide is generally well-tolerated in preclinical studies, further research is needed to fully characterize its potential toxicity and long-term effects in humans.
Q17: What strategies are being explored to improve Arachidonylethanolamide delivery to target tissues?
A18: Researchers are investigating targeted drug delivery systems, such as nanoparticles conjugated with ligands specific to receptors on target cells, to enhance Arachidonylethanolamide delivery and minimize off-target effects. []
Q18: What analytical techniques are commonly employed to quantify Arachidonylethanolamide levels?
A19: Liquid chromatography-mass spectrometry (LC-MS) is a sensitive and specific technique widely used for quantifying Arachidonylethanolamide and other endocannabinoids in biological samples. [, ]
Q19: What resources are available to facilitate research on Arachidonylethanolamide?
A19: Public databases like PubChem and ChEMBL provide information on Arachidonylethanolamide's chemical properties, while resources like the International Cannabinoid Research Society (ICRS) foster collaboration and knowledge sharing among scientists in the field.
Q20: When was Arachidonylethanolamide first discovered?
A21: Arachidonylethanolamide was first isolated and characterized from porcine brain in 1992 by Raphael Mechoulam and his team. []
Q21: What are some key milestones in the research on Arachidonylethanolamide?
A21: Key milestones include the discovery of Arachidonylethanolamide as an endogenous cannabinoid receptor ligand, the identification of FAAH as its primary metabolizing enzyme, and the development of potent and selective inhibitors of FAAH.
Q22: What other research areas intersect with the study of Arachidonylethanolamide?
A22: Research on Arachidonylethanolamide intersects with fields like neuroscience, immunology, pain research, and drug discovery, fostering collaborations and leading to a more comprehensive understanding of its physiological and therapeutic potential.
Q23: How does Arachidonylethanolamide affect intestinal motility?
A24: Arachidonylethanolamide inhibits intestinal motility in mice by activating CB1 receptors, as evidenced by the ability of the CB1 antagonist SR141716A to prevent this effect. []
Q24: What is the role of Arachidonylethanolamide in the context of alcohol-related behaviors?
A25: Research suggests that chronic alcohol consumption can lead to downregulation of CB1 receptor function, potentially due to persistent stimulation by increased levels of endocannabinoids like Arachidonylethanolamide. This highlights the complex interplay between the endocannabinoid system and alcohol's effects on the brain. []
Q25: Can Arachidonylethanolamide influence immune function?
A26: Studies using mouse splenocytes indicate that Arachidonylethanolamide might modulate immune responses, although its effects appear to be less pronounced than those of 2-arachidonoylglycerol. []
Q26: Does Arachidonylethanolamide play a role in sperm function?
A27: Research in sea urchins suggests that Arachidonylethanolamide can inhibit sperm fertilizing capacity by blocking the acrosome reaction, a crucial step in fertilization. This effect appears to be mediated through cannabinoid receptors present on sperm cells. []
Q27: Can Arachidonylethanolamide influence intraocular pressure?
A28: Studies in rabbits have shown that topical application of Arachidonylethanolamide can decrease intraocular pressure, suggesting its potential as a therapeutic target for glaucoma. [, ]
Q28: How does Arachidonylethanolamide compare to other putative endocannabinoids in terms of stability and effects on intraocular pressure?
A29: Noladin ether, another putative endocannabinoid, exhibits greater enzymatic stability compared to Arachidonylethanolamide and 2-arachidonoylglycerol in ocular tissues. This difference in stability might contribute to their distinct effects on intraocular pressure. []
Q29: What is the significance of Arachidonylethanolamide in the context of clinical endocannabinoid deficiency?
A30: The clinical endocannabinoid deficiency theory proposes that conditions like migraine, fibromyalgia, and irritable bowel syndrome might arise from an underlying deficiency in endocannabinoid tone, which includes levels of Arachidonylethanolamide and 2-arachidonoylglycerol. This theory suggests that restoring endocannabinoid tone could have therapeutic benefits in these conditions. []
Q30: Does Arachidonylethanolamide play a role in glioma cell death?
A31: Research indicates that Arachidonylethanolamide can induce apoptosis (programmed cell death) in glioma cells, primarily through its interaction with the vanilloid receptor 1 (TRPV1). This finding highlights a potential avenue for developing novel glioma therapies. []
Q31: How do levels of Arachidonylethanolamide differ in CB1 knockout mice?
A32: Studies using CB1 knockout mice have revealed lower levels of Arachidonylethanolamide in specific brain regions, suggesting a potential regulatory relationship between CB1 receptor activity and Arachidonylethanolamide biosynthesis. []
Q32: Can Arachidonylethanolamide affect the activity of cytochrome P450 enzymes?
A33: Studies in rats have demonstrated that repeated administration of (R)-(+)-meththis compound, a synthetic analogue of Arachidonylethanolamide, can inhibit the activity of the cytochrome P450 enzyme CYP2D2, indicating potential drug-drug interactions. [, ]
Q33: What is the role of astrocytes in Arachidonylethanolamide production?
A34: Research has shown that astrocytes, a type of glial cell in the brain, can produce Arachidonylethanolamide and other acylethanolamides, suggesting a potential role for these cells in regulating endocannabinoid signaling. []
Q34: How does Arachidonylethanolamide contribute to our understanding of membrane signaling?
A35: Arachidonylethanolamide's ability to interact with both cannabinoid receptors and membrane lipids highlights the intricate relationship between these components in cellular signaling. Its study provides insights into the dynamic nature of membrane structure and function. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.